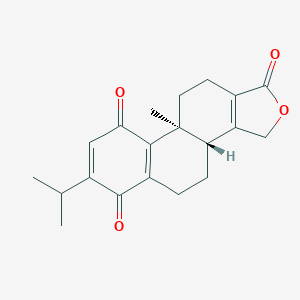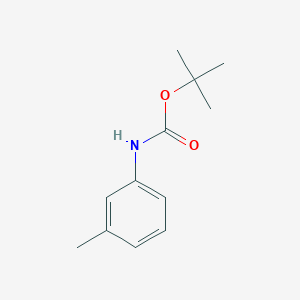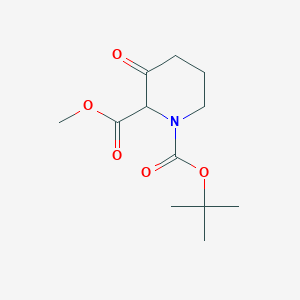
2-(2-(Piperazin-1-yl)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that features a piperazine ring attached to an ethoxyacetic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid typically involves the reaction of piperazine with ethoxyacetic acid or its derivatives. One common method includes the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysts may be employed to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is used as an intermediate in the synthesis of various compounds. It serves as a building block for the preparation of more complex molecules.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It may exhibit pharmacological properties that make it useful in drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of antihistamines, antipsychotics, and other medications .
Industry
Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine H1 receptors.
Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.
Uniqueness
2-(2-(Piperazin-1-yl)ethoxy)acetic acid is unique due to its specific structure, which allows for diverse chemical modifications. Its versatility in synthesis and potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
197969-01-0 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
Clé InChI |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
SMILES canonique |
C1CN(CCN1)CCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)

